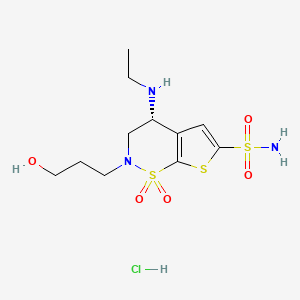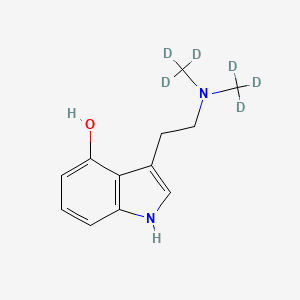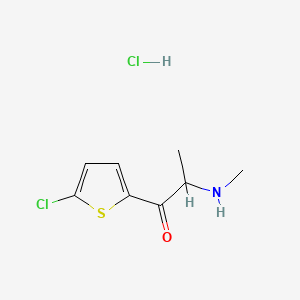
5-chloro-2-Thiothinone (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-Thiothinone (hydrochloride) is an analytical reference standard that is structurally similar to known stimulants. It is primarily used in research and forensic applications. The compound’s formal name is 1-(5-chloro-2-thienyl)-2-(methylamino)-1-propanone, monohydrochloride, and it has a molecular formula of C8H10ClNOS • HCl .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-Thiothinone (hydrochloride) typically involves the reaction of 5-chloro-2-thiophene with methylamine and propanone under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt of the compound. The reaction conditions include maintaining a low temperature and using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure the solubility of the reactants .
Industrial Production Methods
Industrial production of 5-chloro-2-Thiothinone (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to achieve a high purity level of ≥98% .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-Thiothinone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino and thiol-substituted derivatives
Scientific Research Applications
5-chloro-2-Thiothinone (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-chloro-2-Thiothinone (hydrochloride) involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-α-Methylaminopropiothiophenone
- 5-chloro bk-MPA
- 5Cl-bk-MPA
Uniqueness
5-chloro-2-Thiothinone (hydrochloride) is unique due to its specific structural features, such as the presence of a chlorine atom and a thiophene ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H11Cl2NOS |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-2-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C8H10ClNOS.ClH/c1-5(10-2)8(11)6-3-4-7(9)12-6;/h3-5,10H,1-2H3;1H |
InChI Key |
SROQDMYZWYVQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(S1)Cl)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


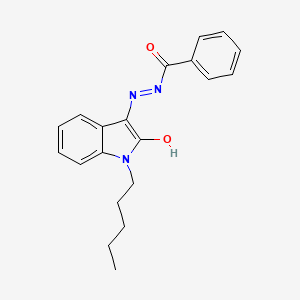
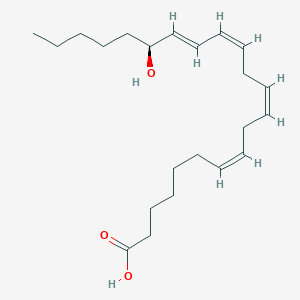
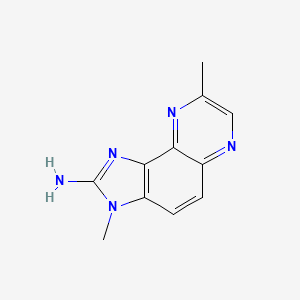
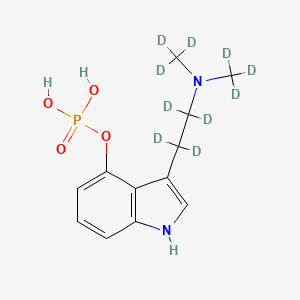
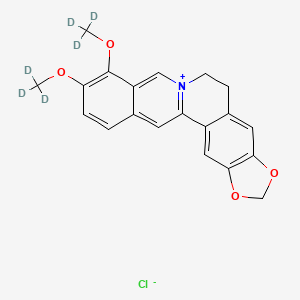
![4-[2-Hydroxy-5-methyl-7-(3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823141.png)
![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)



![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
![4-[(E,2S,5R)-2-hydroxy-5-methyl-7-[(2S,3R,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823171.png)
